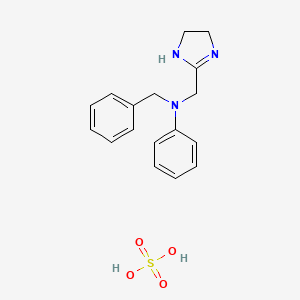

Antazoline Sulfate

Description

The exact mass of the compound this compound is 363.12527733 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84803-70-3 |

|---|---|

Molecular Formula |

C34H40N6O4S |

Molecular Weight |

628.8 g/mol |

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid |

InChI |

InChI=1S/2C17H19N3.H2O4S/c2*1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h2*1-10H,11-14H2,(H,18,19);(H2,1,2,3,4) |

InChI Key |

UKNPBFRSHRDSCJ-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Canonical SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Antazoline Sulfate: A Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antazoline (B1665563) is a first-generation ethylenediamine-derivative antihistamine that also possesses significant antiarrhythmic, anticholinergic, and local anesthetic properties.[1] Its primary mechanism of action is the competitive and reversible antagonism of the histamine (B1213489) H1 receptor, which underlies its utility in alleviating allergic symptoms.[2][3] However, its broader pharmacological profile, particularly its Class I antiarrhythmic effects, is attributed to a multi-channel blockade targeting cardiac sodium and potassium channels.[4] This technical guide provides an in-depth review of the molecular mechanisms of Antazoline, presenting quantitative pharmacological data, detailed experimental protocols, and visualizations of key pathways and workflows.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

Antazoline's principal therapeutic effect as an antihistamine is achieved through its interaction with the histamine H1 receptor, a G protein-coupled receptor (GPCR). It selectively binds to the H1 receptor but does not activate it; instead, it competitively blocks the binding of endogenous histamine.[2][3] This antagonism prevents the downstream signaling cascade responsible for allergic symptoms, such as vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[1][5]

Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, Gqα activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Antazoline prevents the initiation of this entire cascade by occupying the histamine binding site on the receptor.

Caption: Antazoline competitively blocks the histamine H1 receptor, preventing Gq-mediated signaling.

Quantitative Pharmacological Data

While a specific dissociation constant (Ki) for Antazoline at the human H1 receptor is not widely reported, studies comparing its affinity across histamine receptor subtypes demonstrate high selectivity for the H1 receptor.[6] Other quantitative data relate to its secondary activities.

Table 1: Pharmacological Parameters of Antazoline

| Parameter | Target/Assay | Value | Cell Line | Reference |

|---|---|---|---|---|

| H2:H1 Receptor Affinity Ratio | Histamine H2 vs H1 Receptor | 1163 | Rodent Brain | [6] |

| H3:H1 Receptor Affinity Ratio | Histamine H3 vs H1 Receptor | 1110 | Rodent Brain | [6] |

| EC₅₀ | HBV DNA Inhibition | 2.910 µmol/L | HepAD38 | [2] |

| EC₅₀ | HBV DNA Inhibition | 2.349 µmol/L | Huh7 |[2] |

Secondary Mechanisms of Action

Beyond its antihistaminic effects, Antazoline exhibits several other clinically relevant mechanisms of action.

Antiarrhythmic Effects: Ion Channel Blockade

Antazoline is recognized for its "quinidine-like" antiarrhythmic properties, placing it functionally within Class I of the Vaughan Williams classification.[4] This activity is primarily attributed to the blockade of cardiac ion channels.

-

Sodium (Na⁺) Channel Blockade: Electrophysiological studies in humans show changes consistent with sodium channel blockade, including a significant prolongation of the P wave and QRS complex duration.[4][7] This slows down the initial phase of cardiac action potential depolarization.

-

Potassium (K⁺) Channel Blockade: The observed prolongation of the QT interval suggests an additional effect on potassium channels, which are responsible for cardiac repolarization.[4][7] This multi-channel blocking action increases the effective refractory period of atrial muscle, contributing to its efficacy in terminating atrial fibrillation.

-

Calcium (Ca²⁺) Channel Blockade: In neuronal cultures, antazoline has been shown to inhibit P/Q- and N-type voltage-gated calcium channels.[8] While its effect on cardiac L-type calcium channels is less characterized, this finding points to a broader ion channel modulating profile.

Caption: Proposed antiarrhythmic mechanism of Antazoline via multi-ion channel blockade.

Table 2: Effects of Intravenous Antazoline on Cardiac Electrophysiological Parameters in Humans

| Parameter | Baseline (mean ± SD) | Post-Antazoline (mean ± SD) | Change | Study Population | Reference |

|---|---|---|---|---|---|

| P Wave Duration (ms) | 101 ± 10 | 110 ± 16 | Significant Prolongation | Healthy Volunteers | [7] |

| QRS Duration (ms) | 101 ± 12 | 107 ± 12 | Significant Prolongation | Healthy Volunteers | [7] |

| QT Interval (ms) | 399 ± 27 | 444 ± 23 | Significant Prolongation | Healthy Volunteers | [7] |

| QTcF Interval (ms) | 403 ± 21 | 448 ± 27 | Significant Prolongation | Healthy Volunteers | [7] |

| HV Interval (ms) | 45.8 ± 6.2 | 50.1 ± 6.5 | Significant Prolongation | Patients undergoing EPS | [6] |

| RA-ERP (ms) | 210.7 ± 22.8 | 227.3 ± 24.5 | Significant Prolongation | Patients undergoing EPS | [6] |

| LA-ERP (ms) | 211.3 ± 23.3 | 230.7 ± 25.4 | Significant Prolongation | Patients undergoing EPS | [6] |

SD: Standard Deviation; QTcF: Fridericia-corrected QT interval; HV: His-ventricular; RA-ERP: Right Atrium Effective Refractory Period; LA-ERP: Left Atrium Effective Refractory Period; EPS: Electrophysiological Study.

Anticholinergic Properties

As a first-generation antihistamine, Antazoline also possesses anticholinergic activity, meaning it can block muscarinic acetylcholine (B1216132) receptors.[1] This action contributes to the drying of mucous membranes, which is beneficial for relieving nasal and ocular secretions associated with allergic reactions.[1] In cardiac tissue, its anticholinergic action can lead to an increase in heart rate.[7]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Histamine H1 Receptor

This protocol outlines a method to determine the binding affinity (Ki) of Antazoline for the H1 receptor.

-

Objective: To calculate the concentration of Antazoline that inhibits 50% of specific radioligand binding (IC₅₀) and subsequently determine its inhibition constant (Ki).

-

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) expressing the human histamine H1 receptor.

-

Radioligand: [³H]mepyramine (a selective H1 antagonist).

-

Test Compound: Antazoline Sulfate.

-

Non-specific Control: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist like mianserin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester, glass fiber filters.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for:

-

Total Binding: Membrane homogenate + [³H]mepyramine (at a concentration near its Kd, ~1-5 nM).

-

Non-specific Binding: Membrane homogenate + [³H]mepyramine + high concentration of mianserin.

-

Competition: Membrane homogenate + [³H]mepyramine + varying concentrations of Antazoline.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the Antazoline concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]mepyramine and Kd is its dissociation constant for the H1 receptor.

-

Caption: Experimental workflow for a competitive radioligand H1 receptor binding assay.

Protocol: In Vivo Electrophysiology Study (EPS)

This protocol describes a clinical research method to assess the antiarrhythmic effects of Antazoline in humans.

-

Objective: To measure changes in cardiac electrophysiological parameters in response to intravenous Antazoline administration.

-

Subject Population: Patients undergoing clinical EPS for arrhythmias. Exclusion criteria include significant structural heart disease or use of other antiarrhythmic drugs.

-

Procedure:

-

Baseline Measurement: After placing multipolar electrode catheters in the heart (e.g., high right atrium, His bundle region, coronary sinus, right ventricle), perform baseline measurements of:

-

ECG Intervals: P wave, PR, QRS, QT, and QTc.

-

Intracardiac Intervals: AH (atrial-His) and HV (His-ventricular).

-

Refractory Periods: Atrial and ventricular effective refractory periods (AERP, VERP) and atrioventricular node effective refractory period (AVN-ERP).

-

Conduction Times: Intra- and interatrial conduction times.

-

-

Drug Administration: Administer Antazoline intravenously, typically in sequential boluses (e.g., 100 mg doses up to a total of 300 mg).[6]

-

Post-Administration Measurement: Repeat all baseline electrophysiological and ECG measurements at predefined intervals after Antazoline administration.

-

Monitoring: Continuously monitor surface ECG and hemodynamics throughout the procedure.

-

-

Data Analysis: Compare baseline and post-administration parameters using appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any changes induced by Antazoline.

Protocol: Whole-Cell Patch Clamp Electrophysiology

This in vitro protocol is used to characterize the effect of Antazoline on specific ion channels in isolated cardiomyocytes.

-

Objective: To measure the effect of Antazoline on the current, kinetics, and voltage-dependence of specific cardiac ion channels (e.g., Na⁺, K⁺).

-

Materials:

-

Cells: Isolated primary cardiomyocytes or cell lines expressing the ion channel of interest (e.g., HEK293 cells expressing NaV1.5 or hERG).

-

Solutions: Extracellular and intracellular (pipette) solutions designed to isolate the specific ionic current being studied.

-

Instrumentation: Patch-clamp amplifier, microscope, micromanipulator, data acquisition system.

-

-

Procedure:

-

Pipette Formation: A glass micropipette with a ~1 µm tip is filled with intracellular solution and brought into contact with a single cell.

-

Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, allowing electrical access to the cell's interior.

-

Voltage Clamp: The amplifier holds the cell membrane potential at a specified voltage ("holding potential") and applies a series of voltage steps (the "protocol") to elicit channel opening and closing.

-

Current Measurement: The amplifier measures the pico- to nano-ampere currents flowing through the ion channels.

-

Drug Application: After recording baseline currents, Antazoline is applied to the cell via the extracellular solution, and the voltage-clamp protocol is repeated to measure the drug's effect.

-

-

Data Analysis: The recorded currents before and after drug application are analyzed to determine the percentage of channel block. By testing a range of concentrations, a dose-response curve can be generated to calculate the IC₅₀ value for Antazoline on that specific ion channel.

References

- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of voltage-gated Ca2+ channels by antazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Impurities of Antazoline Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Antazoline (B1665563) Sulfate (B86663), a first-generation antihistamine. The document details the core synthesis pathway, potential impurities, and analytical methodologies for quality control. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Synthesis of Antazoline Sulfate

The industrial synthesis of Antazoline is primarily achieved through the condensation of N-benzylaniline with 2-chloromethylimidazoline.[1] The resulting Antazoline base is then converted to its sulfate salt.

Synthesis of the Antazoline Base

The initial step involves a nucleophilic substitution reaction between N-benzylaniline and 2-chloromethylimidazoline.

Reaction Scheme:

Caption: Synthesis of Antazoline base.

Experimental Protocol (for Hydrochloride salt, adaptable for base isolation): [1]

A detailed methodology for the synthesis of the hydrochloride salt, which involves the formation of the antazoline base as an intermediate, is as follows:

-

Materials:

-

N-Benzylaniline

-

2-Chloromethylimidazoline hydrochloride

-

Sodium bicarbonate

-

Diethyl ether

-

-

Procedure:

-

Reaction Setup: In a reaction vessel equipped for heating and stirring, combine 45.8 parts by weight of N-benzylaniline and 15.4 parts by weight of 2-chloromethylimidazoline hydrochloride in 150 parts of ethanol.

-

Heating: Heat the mixture in an oil bath to a temperature of 100-110°C.

-

Reaction Time: Maintain this temperature for 3 hours after the alcohol has been distilled off.

-

Work-up: Allow the reaction mass to cool. Triturate the residue with water and 10 parts of sodium bicarbonate. This step neutralizes the hydrochloride salt to form the antazoline free base.

-

Extraction: Extract any unconsumed N-benzylaniline with diethyl ether. The aqueous layer now contains the antazoline base.

-

Formation of this compound

The antazoline base is then converted to its sulfate salt by reaction with sulfuric acid.

Proposed Experimental Protocol:

-

Materials:

-

Antazoline base (from the aqueous layer in the previous step)

-

Sulfuric acid (dilute)

-

Suitable solvent (e.g., ethanol or isopropanol)

-

-

Procedure:

-

Dissolution: Dissolve the crude antazoline base in a minimal amount of a suitable alcohol, such as ethanol.

-

Acidification: Slowly add a stoichiometric amount of dilute sulfuric acid to the solution with stirring.

-

Precipitation: The this compound salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

-

Isolation: Collect the precipitate by filtration.

-

Purification: The crude this compound can be recrystallized from a suitable solvent system to achieve the desired purity.

-

Impurities in this compound

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation of the final product.

Process-Related Impurities

These impurities are primarily unreacted starting materials.

| Impurity Name | Chemical Structure | Source |

| N-Benzylaniline | C₁₃H₁₃N | Unreacted starting material.[2] |

| 2-Chloromethyl-4,5-dihydro-1H-imidazole | C₄H₇ClN₂ | Unreacted starting material.[2] |

Degradation Impurities

The primary degradation product of antazoline is formed through the hydrolysis of the imidazoline (B1206853) ring.

| Impurity Name | Chemical Structure | Source |

| Antazoline Related Compound A (N-(2-Aminoethyl)-2-[benzyl(phenyl)amino]acetamide) | C₁₇H₂₁N₃O | Hydrolysis of the imidazoline ring in the antazoline molecule.[3] This can occur in the presence of water. |

Impurity Formation Pathways

The presence of starting materials as impurities is a straightforward consequence of an incomplete reaction. The formation of the main degradation product, Antazoline Related Compound A, involves the hydrolytic cleavage of the imidazoline ring.

Hydrolysis of Antazoline:

Caption: Formation of Antazoline Related Compound A.

The proposed mechanism for the hydrolysis of the imidazoline ring involves the nucleophilic attack of water on the carbon atom of the C=N bond, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes ring-opening to form the final amide product. Imidazolines are known to be susceptible to hydrolysis in both acidic and basic media.[4][5]

Impurity Limits

Specific impurity limits for this compound are detailed in pharmacopeial monographs. While a specific monograph with percentage limits was not publicly available in the search results, general guidelines from the European Pharmacopoeia and the International Council for Harmonisation (ICH) apply.[6][7][8]

| Threshold | Limit (for a maximum daily dose ≤ 2 g/day ) | Reference |

| Reporting Threshold | > 0.05% | [6] |

| Identification Threshold | > 0.10% | [6] |

| Qualification Threshold | > 0.15% | [6] |

These thresholds dictate that impurities present above a certain level must be reported, identified, and qualified for their potential toxicological effects.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the separation and quantification of this compound and its impurities.

Typical HPLC Method:

While a specific validated method for this compound and all its impurities was not found, a general approach based on published methods for antazoline in formulations can be described.

-

Column: A reversed-phase column, such as a C18, is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the buffer and the gradient of the organic solvent are optimized to achieve separation of all components.

-

Detection: UV detection at a wavelength where all compounds have significant absorbance.

-

Quantification: The amount of each impurity is determined by comparing its peak area to that of a reference standard of a known concentration.

Experimental Workflow for Impurity Analysis:

Caption: Workflow for impurity analysis.

This technical guide provides a foundational understanding of the synthesis and impurity profile of this compound. For further in-depth research and development, it is recommended to consult the relevant pharmacopeias and perform rigorous analytical method development and validation.

References

An In-Depth Technical Guide to the Histamine H1 Receptor Antagonism of Antazoline Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline (B1665563), a first-generation antihistamine, exerts its therapeutic effects through competitive antagonism of the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the H1 receptor antagonism of antazoline sulfate (B86663). Quantitative data on its binding affinity and in vivo efficacy are presented, along with detailed protocols for key experimental assays. This document is intended to serve as a resource for researchers and professionals involved in the study of antihistamines and the development of new therapeutics for allergic conditions.

Introduction

Antazoline is an ethylenediamine (B42938) derivative with established efficacy as a histamine H1 receptor antagonist.[1][2] It is classified as a first-generation antihistamine and possesses anticholinergic properties.[1][3] Clinically, antazoline sulfate is utilized in ophthalmic preparations, often in combination with a vasoconstrictor like naphazoline, for the symptomatic relief of allergic conjunctivitis.[1][3][4] Its mechanism of action involves competitively and reversibly binding to the H1 receptor, thereby blocking the effects of endogenous histamine.[1][5] This antagonism mitigates the classic symptoms of allergic reactions, which include vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[1][2]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its formulation and delivery.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁N₃O₄S | [6] |

| Molecular Weight | 363.43 g/mol | [6] |

| Melting Point | Approximately 190°C | [6] |

| Solubility | Soluble in water and alcohol | [6][7] |

| Appearance | White, crystalline powder | [1] |

Mechanism of Action: Histamine H1 Receptor Antagonism

Antazoline functions as a competitive antagonist at the histamine H1 receptor.[1] This means it binds to the same site as histamine on the receptor but does not activate it, thereby preventing histamine from eliciting its downstream effects.[3] The antagonism is reversible, and its efficacy is dependent on the relative concentrations of the antagonist and the agonist (histamine).

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, the following signaling cascade is initiated:

-

G-Protein Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[8]

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG collectively activate PKC.

-

Cellular Response: These signaling events culminate in the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[1]

Antazoline, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this entire cascade.

Caption: Histamine H1 Receptor Signaling Pathway and Antazoline's Point of Inhibition.

Quantitative Analysis of H1 Receptor Antagonism

The potency of this compound as an H1 receptor antagonist can be quantified through various in vitro and ex vivo assays.

| Parameter | Value | Method | Reference |

| Kd (dissociation constant) | 7.14 (-log[M]) | Bioactivity Assay | [2] |

| Antagonism Type | Competitive | Schild Plot Analysis (Rabbit Aorta) | [9] |

Note: The Kd value is presented as the negative logarithm of the molar concentration (-log[M]).

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's H1 receptor antagonism.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig brain) expressing the histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., Mianserin or Triprolidine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates, cell harvester, and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the cells or tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Membranes, [³H]-Pyrilamine (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membranes, [³H]-Pyrilamine, and a high concentration of the non-labeled H1 antagonist.

-

Competition Binding: Membranes, [³H]-Pyrilamine, and serial dilutions of this compound.

-

-

Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

References

- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. antazoline [drugcentral.org]

- 3. Antazoline - Wikipedia [en.wikipedia.org]

- 4. Effects of Vasocon-A in the allergen challenge model of acute allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy this compound | 84803-70-3 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. SMPDB [smpdb.ca]

- 9. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticholinergic Profile of Antazoline Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline, a first-generation antihistamine, is recognized for its therapeutic effects in allergic conjunctivitis and nasal congestion.[1][2] Beyond its primary H1 receptor antagonism, Antazoline exhibits notable anticholinergic properties, a characteristic common to many first-generation antihistamines.[1][2] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the anticholinergic activity of compounds like Antazoline Sulfate. While specific quantitative data for Antazoline's direct interaction with muscarinic receptors (such as Ki, IC50, or pA2 values) is not extensively available in publicly accessible literature, this document outlines the standard experimental protocols and data presentation formats that would be employed to determine these values. This guide is intended to serve as a foundational resource for researchers seeking to investigate the anticholinergic profile of this compound or similar compounds.

Introduction to Anticholinergic Activity

Anticholinergic agents exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (B1216132) (ACh) to its receptors.[3] There are two main types of cholinergic receptors: muscarinic and nicotinic. The anticholinergic side effects of drugs like Antazoline are primarily mediated through their interaction with muscarinic receptors.[3]

Muscarinic receptors, which are G-protein coupled receptors, are found in various tissues, including smooth muscle, cardiac muscle, and glands.[4] Their activation by acetylcholine initiates a signaling cascade that leads to various physiological responses. By blocking these receptors, anticholinergic drugs can inhibit these responses.[4]

In Vitro Assessment of Anticholinergic Properties

The anticholinergic activity of a compound is typically characterized in vitro through two primary types of assays: radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a direct measure of the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand that is known to bind with high affinity to the receptor of interest. The test compound's ability to displace this radiolabeled ligand is then measured, providing an indication of its binding affinity.

Key Parameters Determined:

-

IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

-

Ki (Inhibition Constant): A measure of the binding affinity of the test compound for the receptor, calculated from the IC50 value and the concentration and affinity of the radioligand.

Table 1: Hypothetical Radioligand Binding Data for this compound at Muscarinic Receptor Subtypes

| Muscarinic Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| M1 | [3H]-Pirenzepine | This compound | Data Not Available |

| M2 | [3H]-AF-DX 384 | This compound | Data Not Available |

| M3 | [3H]-4-DAMP | This compound | Data Not Available |

| M4 | [3H]-Himbacine | This compound | Data Not Available |

| M5 | [3H]-QNB | This compound | Data Not Available |

Functional Assays

Functional assays measure the effect of a compound on the physiological response triggered by receptor activation. For anticholinergic compounds, these assays typically involve measuring the inhibition of an agonist-induced response in isolated tissues or cells expressing muscarinic receptors.

Key Parameters Determined:

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. It is a measure of the antagonist's potency. A Schild plot analysis is often used to determine the pA2 value.[5][6]

Table 2: Hypothetical Functional Antagonism Data for this compound

| Tissue/Cell Line | Agonist | Test Compound | pA2 Value | Schild Slope |

| Guinea Pig Ileum | Carbachol (B1668302) | This compound | Data Not Available | Data Not Available |

| Rabbit Vas Deferens | Acetylcholine | This compound | Data Not Available | Data Not Available |

| CHO cells expressing hM1 | Acetylcholine | This compound | Data Not Available | Data Not Available |

| CHO cells expressing hM2 | Acetylcholine | This compound | Data Not Available | Data Not Available |

| CHO cells expressing hM3 | Acetylcholine | This compound | Data Not Available | Data Not Available |

Experimental Protocols

Radioligand Binding Assay Protocol (General)

-

Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or animal tissues.

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined by non-linear regression analysis of the competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.[7]

Functional Assay Protocol: Isolated Guinea Pig Ileum

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

-

Schild Analysis: Steps 4 and 5 are repeated with several different concentrations of this compound. The dose ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist is constructed. The x-intercept of the linear regression line provides the pA2 value.[5][8]

Visualizations

Signaling Pathway

References

- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antazoline - Wikipedia [en.wikipedia.org]

- 3. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

- 4. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Antazoline Sulfate: A Technical Overview of its Pharmacodynamic and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline (B1665563), a first-generation ethylenediamine (B42938) derivative antihistamine, has been utilized for decades in the symptomatic relief of allergic conditions such as allergic conjunctivitis and nasal congestion.[1][2][3] More recently, its antiarrhythmic properties have garnered significant attention, leading to its investigation and use in the pharmacological cardioversion of atrial fibrillation in some regions.[4] This technical guide provides an in-depth review of the pharmacodynamics and pharmacokinetics of Antazoline Sulfate (B86663), presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows.

Pharmacodynamics

Antazoline's pharmacological effects are primarily attributed to two distinct mechanisms: H1-receptor antagonism and modulation of cardiac ion channels.

Antihistaminic Effects

As a histamine (B1213489) H1-receptor antagonist, antazoline competitively and reversibly binds to H1 receptors on various cells, including those in capillaries, skin, mucous membranes, and smooth muscles of the bronchi and gastrointestinal tract.[1][5][6] This action blocks the effects of endogenous histamine, thereby mitigating allergic symptoms such as vasodilation, increased vascular permeability, itching, and pain.[1][2]

Antiarrhythmic Effects

Antazoline exhibits "quinidine-like" antiarrhythmic properties, suggesting a mechanism that involves the blockade of cardiac sodium and potassium channels.[4][7] This action prolongs cardiac conduction and repolarization.[8] Specifically, it has been shown to prolong the P wave, QRS complex, and QT interval on an electrocardiogram (ECG).[7][8] The prolongation of the P wave and QRS duration indicates a slowing of conduction, while the prolonged QT interval suggests a delay in ventricular repolarization.[7] These effects are thought to contribute to its efficacy in terminating atrial fibrillation.[4] Studies in animal models have demonstrated that antazoline increases the atrial and ventricular effective refractory periods (ERP).[9]

Signaling Pathways

The signaling pathway for antazoline's antihistaminic action and its proposed antiarrhythmic mechanism are depicted below.

Pharmacokinetics

The pharmacokinetic profile of antazoline has been primarily characterized following intravenous administration. Data on oral and ophthalmic routes are less comprehensive, with ophthalmic use generally resulting in minimal systemic absorption.[10]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Distribution : Antazoline exhibits a relatively high volume of distribution, suggesting extensive tissue distribution.[5]

-

Protein Binding : In vitro studies indicate that less than 50% of antazoline is bound to plasma proteins.[11]

-

Metabolism : Antazoline is metabolized in the liver, primarily by cytochrome P450 enzymes.[12][13] In vitro studies have identified CYP2D6 as the main enzyme responsible for its rapid metabolism, with CYP2C19 playing a lesser role.[12][13] It is transformed into at least 15 metabolites through Phase I (oxidation) and Phase II (mainly glucuronidation) reactions.[12][13]

-

Excretion : The primary route of elimination is believed to be renal.[7]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for antazoline following intravenous administration in humans.

| Parameter | Value | Species | Study/Reference |

| Terminal Elimination Half-life (t½) | 2.29 h | Human | [5] |

| Volume of Distribution at steady state (Vss) | 315 L | Human | [5] |

| Clearance (CL) | 80.5 L/h | Human | [5] |

| Mean Residence Time (MRT) | 3.45 h | Human | [5] |

| Area Under the Curve (AUC∞) | 0.91 mg·h/L (for a 100 mg IV dose) | Human | [5] |

| Plasma Protein Binding | <50% | Human (in vitro) | [11] |

Quantitative Pharmacodynamic Data: Electrophysiological Effects

The table below presents the quantitative effects of intravenous antazoline on cardiac electrophysiological parameters in humans.

| Parameter | Baseline (mean ± SD) | After Antazoline (mean ± SD) | p-value | Study/Reference |

| P wave duration (ms) | 101 ± 10 | 110 ± 16 | < 0.05 | [8] |

| QRS duration (ms) | 101 ± 12 | 107 ± 12 | < 0.05 | [8] |

| QTc (Fridericia) interval (ms) | 403 ± 21 | 448 ± 27 | < 0.05 | [8] |

| Heart Rate (beats/min) | 62 ± 9 | 70 ± 11 | 0.0141 | [8] |

| HV interval (ms) | 46.5 ± 7.9 | 50.3 ± 9.1 | < 0.05 | [14] |

| Right Atrium ERP (ms) | 224.3 ± 24.3 | 240.0 ± 29.0 | < 0.05 | [14] |

| Left Atrium ERP (ms) | 228.0 ± 26.8 | 244.7 ± 28.5 | < 0.05 | [14] |

Experimental Protocols

In Vivo Human Electrophysiology Study (Adapted from[11][16])

-

Objective : To assess the effects of intravenous antazoline on cardiac electrophysiological parameters.

-

Subjects : Patients undergoing electrophysiology studies (EPS) for supraventricular arrhythmias.

-

Methodology :

-

Baseline Measurements : Standard EPS measurements are performed, including sinus rhythm cycle length, AH and HV intervals, QRS and QT/QTc durations, Wenckebach point, sinus node recovery time, and atrial and atrioventricular node effective refractory periods.

-

Drug Administration : Antazoline is administered intravenously in incremental boluses (e.g., 100 mg every 3 minutes) up to a total cumulative dose (e.g., 300 mg).

-

Post-Dose Measurements : Electrophysiological parameters are reassessed after each bolus and at specified time points post-administration.

-

Monitoring : Continuous ECG and hemodynamic monitoring are maintained throughout the procedure.

-

Allergic Conjunctivitis Clinical Trial (Allergen Challenge Model) (Adapted from[10][17])

-

Objective : To evaluate the efficacy of antazoline ophthalmic solution in relieving the signs and symptoms of allergic conjunctivitis.

-

Subjects : Patients with a history of allergic conjunctivitis to a specific allergen (e.g., ragweed, cat dander).

-

Methodology :

-

Study Design : A controlled, double-blind, randomized study comparing antazoline ophthalmic solution to placebo and/or other treatments.

-

Procedure :

-

Subjects are assigned to treatment groups.

-

One drop of the assigned medication is instilled in each eye.

-

After a specified time (e.g., 10 minutes), a dose of the allergen known to elicit an allergic response is instilled in both eyes.

-

Signs and symptoms (e.g., itching, redness, tearing, chemosis, lid swelling) are evaluated at various time points post-challenge.

-

A rechallenge with the allergen may be performed after a longer interval (e.g., 2 hours) to assess the duration of action.

-

-

In Vitro Metabolism Study Using Human Liver Microsomes (General Protocol)

-

Objective : To identify the cytochrome P450 enzymes involved in the metabolism of antazoline.

-

Methodology :

-

Incubation : Antazoline is incubated with human liver microsomes in the presence of an NADPH-generating system.

-

Enzyme Inhibition : To identify specific CYP involvement, incubations are also performed in the presence of selective inhibitors for different CYP isoforms.

-

Sample Analysis : At various time points, the reaction is stopped, and the samples are analyzed by a validated analytical method, such as LC-MS/MS, to quantify the remaining antazoline and identify its metabolites.

-

Data Analysis : The rate of antazoline depletion and metabolite formation is calculated to determine metabolic stability and the contribution of each CYP isoform.

-

Conclusion

Antazoline sulfate possesses a dual pharmacodynamic profile as both an H1-receptor antagonist and an antiarrhythmic agent. Its antihistaminic effects are well-established and mediated through the blockade of H1 receptors. The antiarrhythmic properties, characterized by a "quinidine-like" effect on cardiac sodium and potassium channels, are of growing interest. Pharmacokinetically, intravenous antazoline is rapidly eliminated with extensive tissue distribution and is primarily metabolized by CYP2D6. Systemic absorption following ophthalmic administration is minimal. This guide provides a comprehensive foundation for researchers and drug development professionals working with antazoline, summarizing key quantitative data and experimental methodologies to inform future studies and clinical applications. Further research is warranted to fully elucidate the pharmacokinetics of non-intravenous formulations and to precisely define the molecular targets of its antiarrhythmic actions.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antazoline - Wikipedia [en.wikipedia.org]

- 4. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Antazoline Hydrochloride? [synapse.patsnap.com]

- 6. antazoline [drugcentral.org]

- 7. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 9. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mims.com [mims.com]

- 11. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SMPDB [smpdb.ca]

- 13. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Antazoline Sulfate molecular formula and weight

Antazoline sulfate (B86663) is an antihistamine and vasoconstrictor agent. This document outlines its core physicochemical properties.

Quantitative Data Summary

For researchers, scientists, and drug development professionals, the precise molecular characteristics of a compound are fundamental. The following table summarizes the key quantitative data for Antazoline Sulfate.

| Property | Value |

| Molecular Formula | C17H21N3O4S[1][2] |

| Molecular Weight | 363.4 g/mol [1] |

| (approx. 363.43 g/mol )[2][3] |

Note: Some sources may report a molecular formula of C34H40N6O4S and a molecular weight of approximately 628.8 g/mol , which may refer to a different salt form or complex.

Limitations in Scope:

As a large language model, this document is intended to provide factual, publicly available data. It cannot serve as an in-depth technical guide or whitepaper. The provision of detailed experimental protocols and the creation of specific diagrams for signaling pathways or experimental workflows are beyond the scope of this response, as they require access to proprietary research and comprehensive, peer-reviewed experimental data. For such detailed information, consulting specialized pharmacological literature and databases is recommended.

References

Antazoline Sulfate: A First-Generation Antihistamine with Diverse Pharmacological Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Antazoline (B1665563), a first-generation ethylenediamine (B42938) derivative antihistamine, has been utilized for its therapeutic effects for decades.[1] Primarily recognized for its role as a histamine (B1213489) H1 receptor antagonist, antazoline sulfate (B86663) is commonly found in ophthalmic and nasal formulations for the symptomatic relief of allergic conjunctivitis and nasal congestion.[2][3][4] Beyond its antihistaminic properties, antazoline exhibits a complex pharmacological profile, including anticholinergic, mast cell-stabilizing, and sodium channel-blocking activities.[2][5][6] This multifaceted mechanism of action has led to the recent investigation and use of intravenous antazoline in the management of cardiac arrhythmias, specifically for the rapid cardioversion of atrial fibrillation.[7]

This technical guide provides a comprehensive overview of the core scientific principles of antazoline sulfate, with a focus on its role as a first-generation antihistamine. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Pharmacological Profile

Antazoline's primary mechanism of action is the competitive and reversible antagonism of the histamine H1 receptor.[1] By binding to the H1 receptor, it blocks the effects of endogenous histamine, thereby alleviating the classic symptoms of allergic reactions such as itching, vasodilation, and increased vascular permeability.[1][2] As a first-generation antihistamine, antazoline readily crosses the blood-brain barrier, which can lead to central nervous system effects such as sedation.[8]

In addition to its H1 receptor antagonism, antazoline possesses notable anticholinergic properties, contributing to its drying effect on mucous membranes.[2][8] Furthermore, evidence suggests that antazoline may exert a stabilizing effect on mast cells, although the precise mechanism and quantitative potency of this action require further elucidation.[6] Its antiarrhythmic effects are attributed to its ability to block cardiac sodium channels, a characteristic of Class I antiarrhythmic drugs.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a basis for comparison and further research.

Table 1: Receptor Binding Affinity and Pharmacokinetics of Antazoline

| Parameter | Value | Species/System | Reference |

| Receptor Affinity Ratios | |||

| H2:H1 | 1163 | Rodent Brain | [9] |

| H3:H1 | 1110 | Rodent Brain | [9] |

| H2:H3 | 1 | Rodent Brain | [9] |

| Pharmacokinetics (Human) | |||

| Terminal Elimination Half-life (t½) | 2.29 h | Healthy Volunteers | [10] |

| Volume of Distribution (Vd) | 315 L | Healthy Volunteers | [10] |

| Clearance (CL) | 80.5 L/h | Healthy Volunteers | [10] |

| Mean Residence Time (MRT) | 3.45 h | Healthy Volunteers | [11] |

Note: Specific Ki values for antazoline at histamine and muscarinic receptors were not available in the reviewed literature. The provided ratios indicate a higher affinity for the H1 receptor compared to H2 and H3 receptors.

Table 2: Clinical Efficacy of Intravenous Antazoline in Atrial Fibrillation

| Study | N (Antazoline Group) | Efficacy Endpoint | Conversion Rate (Antazoline) | Conversion Rate (Control/Comparator) | Time to Conversion (Median) | Reference |

| AnPAF Study | 36 | Conversion to Sinus Rhythm | 72.2% | 10.5% (Placebo) | 16.0 min | [7] |

| CANT II Study (before PSM) | 600 | Return to Sinus Rhythm within 12h | 78.3% | 66.9% (Amiodarone) | Not Reported | [7] |

| CANT II Study (before PSM) | 600 | Return to Sinus Rhythm within 12h | 78.3% | 72.7% (Propafenone) | Not Reported | [7] |

| CANT II Study (post-PSM) | 330 | Return to Sinus Rhythm within 12h | 84.2% | 66.7% (Non-antazoline group) | Not Reported | [7] |

| Kołowacik et al. (2024) | 42 | Conversion to Sinus Rhythm | 85.71% | Not Applicable | 15.5 min | [12] |

| Balsam et al. (as cited in Kołowacik et al., 2024) | Not Specified | Conversion to Sinus Rhythm | 90.9% | Not Applicable | 20 min | [12] |

| AnProAF trial (as cited in Kołowacik et al., 2024) | Not Specified | Conversion to Sinus Rhythm | 63% | 52.1% (Propafenone) | 10 min | [13] |

Table 3: Electrophysiological Effects of Intravenous Antazoline in Humans

| Parameter | Baseline (mean ± SD) | Post-Antazoline (mean ± SD) | Change | Study Population | Dosage | Reference |

| P Wave Duration (ms) | 101 ± 10 | 110 ± 16 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | [10][14] |

| QRS Duration (ms) | 101 ± 12 | 107 ± 12 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | [10][14] |

| QT Interval (ms) | 399 ± 27 | 444 ± 23 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | [10][14] |

| Corrected QT (QTcF) Interval (ms) | 403 ± 21 | 448 ± 27 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | [10][14] |

| Stroke Volume (SV) (ml) | 94.9 ± 21.8 | 82.4 ± 19.6 | Significant Decrease | Healthy Volunteers | Three 100 mg boluses | [10] |

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Antagonism Signaling Pathway

Antazoline acts as an inverse agonist at the H1 receptor, stabilizing its inactive conformation. This prevents the binding of histamine and the subsequent activation of the Gq/11 protein-coupled signaling cascade. The diagram below illustrates the canonical pathway inhibited by antazoline.

Experimental Workflow: Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor. The following diagram outlines a typical workflow for such an assay to evaluate antazoline's affinity for the H1 receptor.

Experimental Protocols

Protocol 1: Histamine H1 Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.

Materials:

-

HEK293 cells stably expressing the human H1 receptor.

-

Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

-

Radioligand: [³H]-mepyramine (a known H1 antagonist).

-

Non-specific binding control: Mianserin or another high-affinity H1 antagonist at a high concentration (e.g., 10 µM).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293-H1 cells to confluence.

-

Harvest cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membrane preparation, a fixed concentration of [³H]-mepyramine (typically near its Kd value), and assay buffer.

-

Non-specific Binding: Cell membrane preparation, [³H]-mepyramine, and a high concentration of mianserin.

-

Competition: Cell membrane preparation, [³H]-mepyramine, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

-

-

Separation and Detection:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ (the concentration of antazoline that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: In Vitro Mast Cell Degranulation Assay

Objective: To evaluate the mast cell stabilizing effect of this compound by measuring the inhibition of mediator release.

Materials:

-

Rat basophilic leukemia cell line (RBL-2H3).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Sensitizing agent: Anti-dinitrophenyl (DNP) IgE.

-

Degranulation stimulus: DNP-BSA (antigen) or a calcium ionophore (e.g., A23187).

-

Test compound: this compound at various concentrations.

-

Tyrode's buffer.

-

Substrate for β-hexosaminidase assay: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).

-

Lysis buffer (e.g., 0.1% Triton X-100).

-

Microplate reader.

Methodology:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in a 96-well plate and allow them to adhere.

-

For IgE-mediated degranulation, sensitize the cells by incubating them with anti-DNP IgE for 24 hours.[15]

-

-

Compound Treatment:

-

Wash the sensitized cells with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.[15]

-

-

Degranulation Induction:

-

Induce degranulation by adding the stimulus (DNP-BSA for IgE-mediated or a calcium ionophore for non-IgE-mediated degranulation) to the wells.[15]

-

Include controls for spontaneous release (no stimulus) and total release (cell lysis with Triton X-100).[15]

-

Incubate for a specified time (e.g., 1 hour for DNP-BSA, 30 minutes for calcium ionophore) at 37°C.[15]

-

-

β-Hexosaminidase Assay:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add the pNAG substrate solution and incubate to allow for the enzymatic reaction.[15]

-

Stop the reaction with the stop solution.[15]

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.

-

Plot the percentage of inhibition of degranulation against the log concentration of this compound.

-

Determine the IC₅₀ value from the dose-response curve.

-

Protocol 3: Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Blockade

Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium channels.

Materials:

-

A cell line expressing the desired sodium channel isoform (e.g., HEK293 cells expressing Nav1.5).

-

Patch clamp rig including an amplifier, digitizer, and data acquisition software.

-

Inverted microscope.

-

Micromanipulators.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular and intracellular recording solutions.

-

Test compound: this compound.

Methodology:

-

Cell Preparation:

-

Culture the cells on coverslips suitable for patch-clamp recording.

-

-

Recording Setup:

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Fabricate micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

-

Whole-Cell Recording:

-

Approach a cell with the micropipette and form a high-resistance (gigaohm) seal.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the intracellular solution.

-

-

Voltage Clamp Protocols:

-

Apply a series of voltage steps to elicit sodium currents.

-

To assess tonic block, apply depolarizing pulses from a holding potential where most channels are in the resting state.

-

To assess use-dependent block, apply a train of depolarizing pulses at a higher frequency to promote channel cycling through open and inactivated states.

-

-

Drug Application:

-

After obtaining stable baseline recordings, perfuse the recording chamber with the extracellular solution containing this compound at various concentrations.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude in the absence and presence of antazoline.

-

Calculate the percentage of current inhibition at each concentration.

-

Plot the percentage of inhibition against the log concentration of antazoline to determine the IC₅₀ for tonic block.

-

For use-dependent block, analyze the progressive decrease in current amplitude during the pulse train.

-

Conclusion

This compound is a first-generation antihistamine with a rich and evolving pharmacological profile. While its primary role in managing allergic conditions is well-established and attributed to its H1 receptor antagonism, its additional properties, including anticholinergic effects and ion channel modulation, are of significant interest to the scientific community. The recent exploration of its antiarrhythmic properties highlights the potential for repurposing this well-known molecule. This technical guide has provided a consolidated resource of the available quantitative data and detailed experimental methodologies to facilitate further research and development of antazoline and related compounds. Future studies should aim to fill the existing gaps in our knowledge, particularly regarding the specific binding affinities (Ki values) at various receptors and the quantitative potency (IC50 values) for its secondary pharmacological actions. Such data will be invaluable for a more complete understanding of its mechanism of action and for optimizing its therapeutic applications.

References

- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. The comparative pharmacokinetics of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 8. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. criver.com [criver.com]

- 13. benchchem.com [benchchem.com]

- 14. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Antazoline Sulfate for Inducing Sinus Rhythm in Atrial Fibrillation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of antazoline (B1665563) sulfate (B86663) for the pharmacological cardioversion of atrial fibrillation (AF), based on findings from recent clinical studies. The following sections detail the efficacy, safety, and protocols for the administration of antazoline, offering valuable insights for research and drug development.

Introduction

Antazoline is a first-generation antihistamine that has demonstrated significant antiarrhythmic properties, likening it to a class Ia antiarrhythmic drug with quinidine-like effects.[1] It is gaining renewed interest as a therapeutic option for the rapid conversion of recent-onset AF to sinus rhythm (SR).[1][2] Clinical evidence suggests that antazoline may offer a favorable alternative to other antiarrhythmic drugs, with a rapid onset of action and a good safety profile in specific patient populations.[3][4]

Mechanism of Action

The precise antiarrhythmic mechanism of antazoline is not fully elucidated but is understood to involve a multichannel mode of action, primarily affecting sodium and potassium channels.[5] This activity leads to an increase in the atrial refractory period and interatrial conduction time.[3] Studies in animal models have shown that antazoline significantly increases both atrial and ventricular effective refractory periods (ERP).[5] The drug's quinidine-like action suggests a Vaughan–Williams class I effect.[1]

Efficacy of Antazoline in Pharmacological Cardioversion

Clinical studies have demonstrated the high efficacy of antazoline in restoring sinus rhythm in patients with short-duration AF.[3] When compared to other commonly used antiarrhythmic drugs, antazoline has shown superior or comparable efficacy.

Comparative Efficacy of Antazoline

| Comparison | Antazoline Success Rate | Comparator Success Rate | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value | Study |

| Antazoline vs. Amiodarone (B1667116) | 85.3% | 66.7% | 1.28 | 1.13–1.45 | <0.001 | CANT Study[3][6] |

| Antazoline vs. Propafenone (B51707) | 85.3% | 78.6% | 1.09 | 0.91–1.30 | 0.317 | CANT Study[3][6] |

| Antazoline vs. Amiodarone | 78.3% | 66.9% | 1.17 | 1.07–1.28 | <0.001 | CANT II Study[4][7] |

| Antazoline vs. Propafenone | 78.3% | 72.7% | 1.08 | 0.97–1.20 | 0.14 | CANT II Study[4][7] |

| Antazoline vs. Propafenone | 63% | 52.1% | - | - | 0.39 | AnProAF Study[8] |

| Antazoline vs. Placebo | 72.2% | 10.5% | 6.86 | 2.66-17.72 | <0.0001 | AnPAF Study[1][9] |

The time to conversion to sinus rhythm is a critical factor in the emergency department setting. Antazoline has been shown to act rapidly. In the AnPAF study, the median time to conversion was 16.0 minutes for patients receiving antazoline compared to 72.5 minutes in the placebo group.[9] The AnProAF study reported a median conversion time of 10 minutes for antazoline versus 30 minutes for propafenone.[8]

Safety and Tolerability

Antazoline is generally considered safe for the pharmacological cardioversion of recent-onset AF in patients without significant structural heart disease.[2][10]

Reported Adverse Events

| Adverse Event | Antazoline Incidence | Comparator Incidence | Study |

| Bradycardia (<45 bpm) | 4.8% | - | CANT II Study[4] |

| Hypotension | 0.8% | - | CANT II Study[4] |

| Composite Safety Endpoint | 5.2% | 2.1% (Amiodarone) | CANT II Study[4] |

| Composite Safety Endpoint | 5.2% | 7.3% (Propafenone) | CANT II Study[4] |

| Severe Adverse Events | 10.8% | 10.4% (Propafenone) | AnProAF Study[8] |

| Hypotension | 2.8% | - | AnPAF Study[1] |

| Tachycardia | 5.6% | - | AnPAF Study[1] |

| Hot Flush | 19.4% | - | AnPAF Study[1] |

| Drowsiness | 8.3% | - | AnPAF Study[1] |

| Headache | 5.6% | - | AnPAF Study[1] |

| Nausea | 5.6% | - | AnPAF Study[1] |

| Heart Failure | 2.8% | - | AnPAF Study[1] |

| Bradycardia | 5.6% | - | AnPAF Study[1] |

No safety endpoints were reported in the antazoline group in the CANT study.[3] It is important to note that antazoline can prolong the P wave, QRS complex, and QT interval, indicating an effect on cardiac conduction and repolarization.[2]

Experimental Protocols

The following are generalized protocols for the intravenous administration of antazoline sulfate for the cardioversion of atrial fibrillation, based on methodologies reported in clinical trials.

Patient Selection Protocol

Figure 1. Patient selection workflow for antazoline administration.

Intravenous Antazoline Administration Protocol (AnPAF Study)

This protocol is based on the AnPAF study, a randomized, double-blind, placebo-controlled trial.[10]

-

Patient Preparation:

-

Confirm eligibility based on inclusion and exclusion criteria.

-

Establish intravenous access.

-

Initiate continuous electrocardiogram (ECG) and blood pressure monitoring.

-

-

Drug Administration:

-

Patients are randomly assigned to receive either antazoline or a placebo.

-

The study group receives antazoline in boluses of 50 mg diluted to 10 cm³.[10]

-

Injections are administered every five minutes.

-

The cumulative dose should not exceed 250 mg.[10]

-

Drug administration is stopped upon conversion to SR, reaching the maximum dose, or the occurrence of an adverse event.[10]

-

-

Monitoring and Follow-up:

-

Blood pressure is measured before each injection.

-

Patients are observed for 1.5 hours after conversion to SR or after the last intravenous bolus.[10]

-

The primary endpoint is the conversion of AF to SR confirmed by ECG.[10]

-

Secondary endpoints include the time to conversion and the recurrence of AF during the observation period.[10]

-

Intravenous Antazoline Administration Protocol (CANT II Study)

This protocol is derived from the multicenter, retrospective registry of the CANT II study.[4][11]

-

Patient and Drug Preparation:

-

Patients with new-onset AF are selected for urgent pharmacological cardioversion.

-

The decision to use antazoline is at the discretion of the attending physician.

-

The median dose of antazoline administered was 200 mg (interquartile range: 100–200 mg).[4]

-

Antazoline is administered intravenously.

-

-

Monitoring:

-

Continuous ECG monitoring is performed to detect the return to sinus rhythm.

-

The primary endpoint is the successful termination of AF within 12 hours of treatment initiation.[4]

-

Logical Flow for Pharmacological Cardioversion Decision

Figure 2. Decision-making workflow for AF cardioversion.

Conclusion

This compound presents a promising and effective option for the rapid pharmacological cardioversion of recent-onset atrial fibrillation.[3][4] Its efficacy is comparable, and in some cases superior, to standard antiarrhythmic agents like amiodarone and propafenone.[3][4] The safety profile of antazoline appears favorable, particularly in patients without structural heart disease.[2] The provided protocols, derived from key clinical studies, offer a foundation for the clinical application and further investigation of antazoline in the management of atrial fibrillation. Randomized controlled trials are needed to further establish its safety in diverse patient populations.[4]

References

- 1. mp.pl [mp.pl]

- 2. jppres.com [jppres.com]

- 3. Pharmacological Cardioversion With Antazoline in Atrial Fibrillation: The Results of the CANT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mp.pl [mp.pl]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Cardioversion With Antazoline in Atrial Fibrillation: The Results of the CANT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of antazoline for cardioversion of atrial fibrillation: propensity score matching analysis of a multicenter registry (CANT II Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of antazoline vs propafenone for conversion of paroxysmal atrial fibrillation to sinus rhythm: a randomized, double-blind study (AnProAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of antazoline in the rapid cardioversion of paroxysmal atrial fibrillation (the AnPAF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical efficacy of antazoline in rapid cardioversion of paroxysmal atrial fibrillation -- a protocol of a single center, randomized, double-blind, placebo-controlled study (the AnPAF Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Application Notes and Protocols: Antazoline Sulfate in Allergic Conjunctivitis Animal Models

Introduction

This document provides a general framework for the application of antazoline (B1665563) in animal models of allergic conjunctivitis based on established methodologies for other antihistamines and outlines the known mechanism of action.

Mechanism of Action

Allergic conjunctivitis is primarily a Type I hypersensitivity reaction. Upon allergen exposure in a sensitized individual, immunoglobulin E (IgE) antibodies bound to mast cells become cross-linked, triggering mast cell degranulation. This results in the release of various inflammatory mediators, with histamine (B1213489) being the most prominent. Histamine then binds to H1 receptors on conjunctival nerve endings and blood vessels, leading to the characteristic signs and symptoms of itching, vasodilation (redness), and increased vascular permeability (edema).[3]

Antazoline, as a competitive antagonist of the H1 receptor, blocks the action of histamine, thereby reducing these allergic manifestations.[2][4] Some studies also suggest that certain antihistamines may have additional anti-inflammatory effects beyond H1 receptor blockade, such as inhibiting the release of pro-inflammatory cytokines, although this has been more extensively studied for second-generation agents.[4]

Signaling Pathway of Antazoline Action

References

Application Notes and Protocols for the Research Formulation of an Ophthalmic Solution of Antazoline Sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and analysis of a research-grade ophthalmic solution of Antazoline (B1665563) Sulfate (B86663). The protocols outlined below are intended to serve as a foundational methodology for the development and evaluation of this antihistamine formulation for preclinical and research purposes.

Pre-formulation Data and Physicochemical Properties

A thorough understanding of the active pharmaceutical ingredient (API), Antazoline Sulfate, is critical for the development of a stable and effective ophthalmic solution. Key physicochemical properties are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid | [1] |

| Molecular Formula | C₁₇H₂₁N₃O₄S | [2] |

| Molecular Weight | 363.43 g/mol | [3] |

| Appearance | White, crystalline powder | [4] |

| Aqueous Solubility | Soluble in water. One source indicates a solubility of 663 mg/L (at 30 °C) for antazoline base. This compound is noted to be soluble in water. | [1][2][4] |

| Melting Point | Approximately 190°C | [1] |